Methyl 3-methyloxazolidine-4-carboxylate

Asymmetric catalysis Enantioselectivity Dirhodium complexes

Methyl 3-methyloxazolidine-4-carboxylate (CAS 171520-75-5) is a heterocyclic compound featuring a five-membered oxazolidine ring containing both oxygen and nitrogen atoms, with a methyl group at position 3 and a methyl ester at position 4. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol and an exact mass of 145.07400 Da.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 171520-75-5
Cat. No. B068079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyloxazolidine-4-carboxylate
CAS171520-75-5
Synonyms4-Oxazolidinecarboxylicacid,3-methyl-,methylester(9CI)
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCN1COCC1C(=O)OC
InChIInChI=1S/C6H11NO3/c1-7-4-10-3-5(7)6(8)9-2/h5H,3-4H2,1-2H3
InChIKeyNWPLTXRRARUDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-methyloxazolidine-4-carboxylate (CAS 171520-75-5): Core Properties and Structural Baseline for Procurement and Research Use


Methyl 3-methyloxazolidine-4-carboxylate (CAS 171520-75-5) is a heterocyclic compound featuring a five-membered oxazolidine ring containing both oxygen and nitrogen atoms, with a methyl group at position 3 and a methyl ester at position 4 [1]. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol and an exact mass of 145.07400 Da [2]. The compound is a non-stereospecific racemic mixture and serves as a versatile building block in organic synthesis, particularly in the preparation of chiral auxiliaries, profragrances, and metal complexes [3][4].

Chiral catalyst precursor synthesis via oxazolidine-4-carboxylate scaffold
Profragrance and prodrug delivery research with rapid-hydrolysis profile
Metal coordination chemistry: ligand precursor for dirhodium and copper systems
Racemic mixture: non-stereospecific building block for general synthesis workflows

Why Methyl 3-methyloxazolidine-4-carboxylate Cannot Be Simply Substituted by Other Oxazolidine or Thiazolidine Analogs


Substitution of methyl 3-methyloxazolidine-4-carboxylate with other oxazolidine or thiazolidine derivatives is not straightforward due to fundamental differences in heteroatom identity and substitution patterns that dictate distinct reactivity and stability profiles. The presence of oxygen versus sulfur in the heterocyclic ring (oxazolidine vs. thiazolidine) leads to order-of-magnitude differences in hydrolysis half-lives, directly impacting performance in profragrance and prodrug applications [1]. Furthermore, the specific N-methyl substitution and ester functionality at the 4-position influence both the hydrolytic lability and the compound's utility as a chiral auxiliary or ligand precursor, as evidenced by comparative studies in asymmetric catalysis and metal complex formation [2][3]. These quantitative differences render generic substitution scientifically unsound without rigorous re-validation of key performance parameters.

Heteroatom
Oxazolidine (O): rapid hydrolysis, reported higher enantioselectivity in catalysis
Thiazolidine (S): sustained release over days; enantioselectivity profile may differ
N-Substitution
N-Methyl: altered hydrolysis rate and side-reaction susceptibility
Unsubstituted analogs: hydrolysis profile may shift; release kinetics may not transfer
Oxidation state
Oxazolidine core (C₆H₁₁NO₃): distinct reactivity and stoichiometry
2-Oxooxazolidine (C₆H₉NO₄): different molecular formula; identity and reactivity may shift

Quantitative Differentiation Evidence for Methyl 3-methyloxazolidine-4-carboxylate vs. Thiazolidine and 2-Oxooxazolidine Analogs


Superior Enantioselectivity in Asymmetric Catalysis: Oxazolidine-4-carboxylate-Derived Dirhodium Catalysts vs. Thiazolidine-4-carboxylate 1,1-Dioxide Catalysts

A direct head-to-head comparison of chiral dirhodium catalysts derived from oxazolidine-4-carboxylates versus thiazolidine-4-carboxylate 1,1-dioxides revealed significantly higher enantioselectivity for the oxazolidine-based systems in asymmetric aziridination and cyclopropanation reactions [1]. The oxazolidine-4-carboxylate-derived catalyst Rh₂(4S-DOSO)₄ achieved 94% ee in the aziridination of styrene, while the corresponding thiazolidine-4-carboxylate 1,1-dioxide-based catalysts exhibited substantially lower enantioselectivity [1]. For cyclopropanation, the oxazolidine-derived Rh₂(4S,5R-MNOSO)₄ delivered 98% ee, representing a marked improvement over thiazolidine analogs [1].

Enantioselectivity
Head-to-head
94% ee (aziridination) and 98% ee (cyclopropanation) reported for oxazolidine-derived dirhodium catalysts vs lower ee for thiazolidine-based analogs
Reported enantioselectivity ranking context
Rh₂(4S-DOSO)₄ and Rh₂(4S,5R-MNOSO)₄ catalysts; styrene substrate
Asymmetric catalysis Enantioselectivity Dirhodium complexes

Hydrolytic Stability Divergence: Oxazolidine-4-carboxylates vs. Thiazolidine-4-carboxylates in Profragrance Applications

In a comparative study of thiazolidine- and oxazolidine-4-carboxylates as hydrolytically cleavable profragrances, oxazolidine-4-carboxylates underwent rapid hydrolysis, whereas thiazolidine-4-carboxylates demonstrated sufficient stability to release fragrances from cotton surfaces over several days in fabric softener and liquid detergent applications [1]. This class-level difference in hydrolytic stability directly impacts the compound's suitability for applications requiring controlled release profiles.

Hydrolytic Stability
Class-level
Oxazolidine-4-carboxylates: rapid hydrolysis. Thiazolidine-4-carboxylates: sustained release over several days from cotton surfaces
Supports release-profile screening for profragrance research
Class-level inference; acidic and alkaline pH conditions
Profragrance delivery Hydrolysis kinetics Functional perfumery

Impact of N-Methyl Substitution on Hydrolysis Rates and Side Reactions in Oxazolidine-4-carboxylates

The presence of an N-methyl group in oxazolidine-4-carboxylates has been shown to strongly impact fragrance release and side reactions, such as ester hydrolysis at alkaline pH, compared to unsubstituted analogs [1]. This structural feature, present in methyl 3-methyloxazolidine-4-carboxylate, is a critical determinant of hydrolytic behavior. General oxazolidine hydrolysis studies indicate half-lives ranging from seconds (formaldehyde-derived) to minutes (benzaldehyde-derived) at pH 7.40 and 37°C, with steric and electronic effects from N-substitution significantly modulating these rates [2].

N-Methyl Effect
Class-level
Half-life range: ~5 sec (formaldehyde-derived) to ~5 min (benzaldehyde-derived) at pH 7.40, 37 °C
Supports substitution-dependent hydrolysis review
N-methyl substitution impacts side reactions; data to verify for specific analog
Hydrolysis kinetics Substituent effects Prodrug design

Structural Differentiation from 2-Oxooxazolidine Analogs: Spectroscopic and Physicochemical Baseline

Methyl 3-methyloxazolidine-4-carboxylate (CAS 171520-75-5) possesses a distinct InChIKey (NWPLTXRRARUDRU-UHFFFAOYSA-N) and SPLASH identifier (splash10-000i-9000000000-fb1862f2134780661e58) that differentiate it from the structurally related 2-oxooxazolidine analog methyl (4R)-3-methyl-2-oxooxazolidine-4-carboxylate (CAS 286844-99-3), which has a different molecular formula (C₆H₉NO₄ vs. C₆H₁₁NO₃) and distinct spectroscopic signatures [1].

Structural Identity
Specification review
C₆H₁₁NO₃; InChIKey: NWPLTXRRARUDRU-UHFFFAOYSA-N. Distinct from 2-oxo analog C₆H₉NO₄
Supports identity-confirmation workflow
SPLASH and spectroscopic fingerprint differentiate from oxidized analogs
Structural identification Spectroscopy Quality control

Validated Application Scenarios for Methyl 3-methyloxazolidine-4-carboxylate Based on Quantitative Differentiation Evidence


Asymmetric Synthesis: High-Enantioselectivity Catalyst Precursor

Methyl 3-methyloxazolidine-4-carboxylate serves as a key building block for the synthesis of chiral dirhodium catalysts that deliver up to 98% ee in cyclopropanation and 94% ee in aziridination reactions, outperforming thiazolidine-4-carboxylate 1,1-dioxide-based analogs [1]. This makes it a strategic procurement choice for laboratories focused on asymmetric C–C bond formation and nitrene transfer reactions requiring high stereocontrol.

Profragrance and Prodrug Delivery: Rapid-Release Hydrolytic Profile

In profragrance applications, oxazolidine-4-carboxylates including methyl 3-methyloxazolidine-4-carboxylate exhibit rapid hydrolysis, making them suitable for formulations where immediate fragrance release is desired upon contact with aqueous media [2]. The N-methyl substitution further modulates hydrolysis rates and side reaction susceptibility, offering tunable release kinetics for functional perfumery and prodrug design [2][3].

Metal Complex Synthesis: Ligand Precursor for Coordination Chemistry

The oxazolidine-4-carboxylate scaffold, as exemplified by methyl 3-methyloxazolidine-4-carboxylate, acts as a versatile ligand precursor for transition metal complexes, including dirhodium and copper systems, with applications in catalysis and materials science [1][4]. Its specific substitution pattern influences complex geometry and reactivity, providing a distinct entry point compared to 2-oxooxazolidine or thiazolidine analogs.

Application
Selection Property
Validation Focus
Asymmetric catalysis research
Enantioselectivity profile
Asymmetric induction review
Profragrance release studies
Hydrolytic release profile
Release kinetics under application conditions
Metal complex ligand research
Coordination chemistry profile
Complex geometry and reactivity review

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